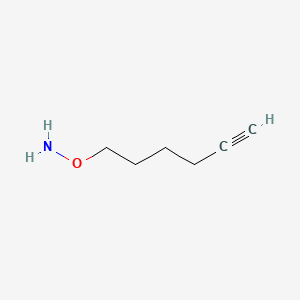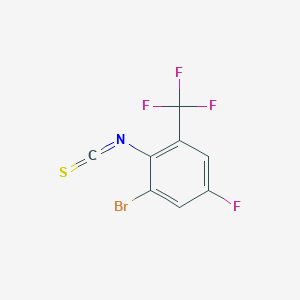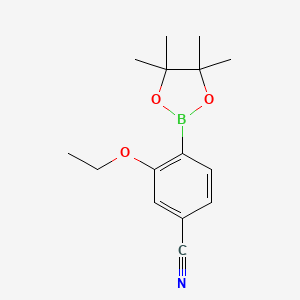
1-(2,5-Diethylphenyl)-2,2,2-trifluoroethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanol, 2,5-diethyl-a-(trifluoromethyl)- is an organic compound characterized by the presence of a benzenemethanol core substituted with two ethyl groups at positions 2 and 5, and a trifluoromethyl group at the alpha position
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator . The reaction conditions often require a solvent like acetonitrile and a source of radicals, such as azobisisobutyronitrile (AIBN), to facilitate the formation of the trifluoromethyl radical.
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity, making the process economically viable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol, 2,5-diethyl-a-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding benzylic alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzylic alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Benzenemethanol, 2,5-diethyl-a-(trifluoromethyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of Benzenemethanol, 2,5-diethyl-a-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may exert its effects by modulating enzyme activity, altering signal transduction pathways, or binding to specific receptors.
Comparison with Similar Compounds
Similar Compounds
Benzenemethanol, 2,5-dimethyl-: Similar structure but with methyl groups instead of ethyl groups.
Benzenemethanol, 2,5-diethyl-: Lacks the trifluoromethyl group.
Benzenemethanol, 2,5-diethyl-a-(methyl)-: Contains a methyl group instead of a trifluoromethyl group.
Uniqueness
Benzenemethanol, 2,5-diethyl-a-(trifluoromethyl)- is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s biological activity and make it a valuable candidate for various applications in research and industry.
Properties
Molecular Formula |
C12H15F3O |
|---|---|
Molecular Weight |
232.24 g/mol |
IUPAC Name |
1-(2,5-diethylphenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C12H15F3O/c1-3-8-5-6-9(4-2)10(7-8)11(16)12(13,14)15/h5-7,11,16H,3-4H2,1-2H3 |
InChI Key |
NMEGHKHEQVEVRD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)CC)C(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)methyl]butan-1-amine](/img/structure/B13908773.png)

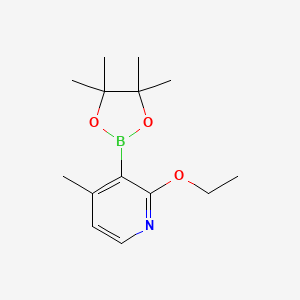
![Methyl 4-(tert-butoxycarbonylamino)-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13908781.png)
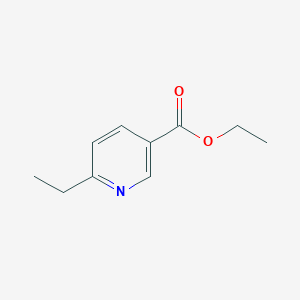
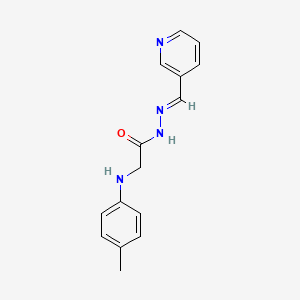
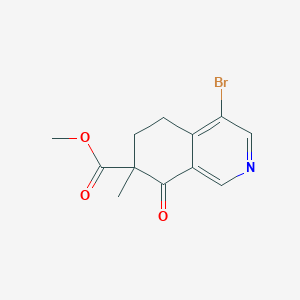

![1-[2-(2-Furyl)phenyl]ethanone](/img/structure/B13908821.png)

